4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide
Overview
Description
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a thiophene ring substituted with a chlorine atom, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-ethylphenyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
- 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-isopropylphenyl)piperazine-1-carboxamide
- 4-[(5-chlorothiophen-2-yl)methyl]-N-(2-tert-butylphenyl)piperazine-1-carboxamide
Uniqueness
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can affect the compound’s lipophilicity and binding affinity to molecular targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-2-14-5-3-4-6-16(14)20-18(23)22-11-9-21(10-12-22)13-15-7-8-17(19)24-15/h3-8H,2,9-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWJJXJPKIZAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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